1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione
Description
1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione (CAS: 355134-73-5, molecular formula: C₁₇H₁₄BrFN₂O₂, molecular weight: 377.21 g/mol) is a pyrrolidine-2,5-dione derivative featuring a 4-bromophenyl group at the N1 position and a 4-fluorobenzylamino substituent at the C3 position. Its structural uniqueness lies in the combination of halogenated aromatic groups (Br, F) and a secondary amine linkage, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c18-12-3-7-14(8-4-12)21-16(22)9-15(17(21)23)20-10-11-1-5-13(19)6-2-11/h1-8,15,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYALAHMMRPDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione typically involves multiple steps, starting with the bromination of benzene to produce 4-bromobenzene. This intermediate is then subjected to further reactions to introduce the fluorobenzyl and pyrrolidine-2,5-dione groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Pharmacological Applications
The compound's pyrrolidine core is significant in pharmacology, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Recent studies have indicated that compounds containing pyrrolidine structures can act as inhibitors of MDM2, a protein that regulates the tumor suppressor p53. The structure-activity relationship studies have shown that modifications on the pyrrolidine ring can enhance anticancer activity by promoting apoptosis in cancer cells .
Antimicrobial Properties
Research has demonstrated that derivatives of pyrrolidine exhibit antimicrobial activities against several bacterial strains. For instance, compounds similar to 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition
This compound has been explored for its ability to inhibit key enzymes involved in various metabolic pathways. For example, derivatives have been synthesized as inhibitors of DPP-IV (Dipeptidyl Peptidase IV), which is crucial in glucose metabolism and is a target for antidiabetic drugs .
Medicinal Chemistry
In medicinal chemistry, the synthesis of novel derivatives based on the core structure of this compound has been a focal point for creating more potent therapeutic agents.
Synthesis of New Derivatives
Various synthetic routes have been explored to modify the parent compound to enhance its pharmacological profile. For instance, introducing different substituents on the aromatic rings or altering the nitrogen substituents can lead to improved bioactivity and selectivity against target proteins or enzymes .
Structure-Activity Relationship Studies
Understanding how structural changes affect biological activity is critical for drug development. Studies have shown that specific modifications can significantly enhance potency against targets such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases .
Agricultural Applications
Beyond medicinal uses, there is growing interest in exploring the agricultural applications of pyrrolidine derivatives.
Herbicide Development
Some research indicates that pyrrolidine-based compounds may possess herbicidal properties. Investigations are ongoing to assess their effectiveness in controlling weed growth while minimizing environmental impact .
Plant Growth Regulation
Studies have suggested that certain pyrrolidine derivatives can act as plant growth regulators, potentially enhancing crop yields and resilience against environmental stressors .
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that affect cellular functions.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives are a versatile class of compounds with applications in neurology, oncology, and antimicrobial therapy. Below is a detailed comparison of 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione with structurally or functionally related analogs:
Structural Analogues with Sulfur-Based Substituents
Key Observations :
- Sulfur-containing analogs (e.g., dodecylthio, pyridinylsulfanyl) exhibit higher molecular weights and lipophilicity compared to the target compound. These substituents may enhance membrane permeability but introduce metabolic instability .
Analogues with Aromatic/Indole Substituents
Key Observations :
- Aromatic substituents (e.g., indole, bromophenyloxy) correlate with CNS-targeted activity, particularly for serotonin receptors (5-HT1A) and GABA pathways .
- The target compound’s 4-fluorobenzylamino group may mimic indole moieties in receptor interactions but lacks direct evidence of 5-HT1A/SERT binding, warranting further study.
Key Observations :
- The target compound’s halogen atoms (Br, F) may enhance binding to hydrophobic pockets in target proteins, a feature absent in non-halogenated analogs like the piperidinyl derivative .
- Synthetic complexity increases with indole and piperidine substituents, as seen in compound 4h, which requires multi-step alkylation and coupling reactions .
Biological Activity
1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, including antimicrobial and anti-inflammatory properties.
Structure and Composition
The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 335.20 g/mol. The compound features a pyrrolidine ring substituted with bromine and fluorine atoms, which are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 335.20 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of related pyrrolidine derivatives, minimum inhibitory concentrations (MICs) were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had MIC values comparable to standard antibiotics.
Table 2: Antimicrobial Activity Results
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Related Pyrrolidine Derivative | Escherichia coli | 25 |
Anti-inflammatory Potential
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Pyrrolidine derivatives are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Research Findings on Inflammation
A study explored the impact of pyrrolidine derivatives on inflammatory markers in vitro. The findings revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound, indicating its potential as an anti-inflammatory agent.
Table 3: Anti-inflammatory Activity Results
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| This compound | TNF-α | Decreased by 40% |
Q & A
Basic: What are the common synthetic routes for 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione?
The synthesis typically involves two key steps: (1) formation of the pyrrolidine-2,5-dione core and (2) introduction of substituents. A validated method starts with the Wittig reaction of 2,5-pyrroledione to generate a stabilized ylide intermediate, followed by alkylation with 4-fluorobenzyl bromide to attach the fluorobenzylamino group . Reaction optimization includes controlling temperature (e.g., 0–25°C for alkylation) and using catalysts like triphenylphosphine. Yield improvements may involve purification via column chromatography or recrystallization .
Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?
Key parameters include:
- Catalyst selection : Triphenylphosphine enhances ylide formation in Wittig reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency during alkylation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
- Purification : Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) resolves stereoisomers, while HPLC ensures >95% purity .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Characterizes substituent positions (e.g., aromatic protons at δ 7.3–7.8 ppm for bromophenyl; fluorobenzyl signals at δ 5.0–5.1 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 387.04) .
- Elemental analysis : Confirms C, H, N, S percentages within ±0.3% of theoretical values .
Advanced: How are structure-activity relationships (SAR) analyzed for enzyme inhibition?
SAR studies compare inhibitory activity (IC₅₀) against target enzymes. For example:
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|
| Target compound | Aromatase | 23.8 | Aminoglutethimide (20.0) |
| Analog (4-Fluoro) | GABA-T | 5.2 | Vigabatrin (6.2) |
| Key factors include substituent electronegativity (Br vs. F) and steric effects from the fluorobenzyl group . |
Basic: What in vitro assays evaluate biological activity?
- Fluorometric GABA-transaminase assay : Measures inhibition via NADPH depletion kinetics (λₑₓ = 340 nm, λₑₘ = 460 nm) .
- Microplate cytotoxicity assays : Uses MTT or resazurin in cell lines (e.g., HepG2) to assess IC₅₀ .
- Enzyme-linked immunosorbent assay (ELISA) : Quantifies cytokine modulation (e.g., IL-6, TNF-α) in inflammation models .
Advanced: How can contradictory biological activity data across studies be resolved?
Contradictions often arise from assay variability:
- Enzyme source : Recombinant vs. tissue-extracted enzymes (e.g., brain GABA-T vs. liver isoforms) .
- Stereochemistry : R vs. S isomers may show 10-fold differences in IC₅₀; chiral HPLC resolves enantiomers .
- Assay conditions : pH (7.4 vs. 6.8) and cofactor concentrations (e.g., NAD+ levels) alter kinetics .
Advanced: What computational strategies predict pharmacological potential?
- QSAR modeling : Uses descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity (e.g., pIC₅₀ = 3.124 for anti-Alzheimer analogs) .
- Molecular docking : Simulates binding to targets (e.g., 5-HT₁A receptors) using AutoDock Vina; validates with ΔG ≤ -8 kcal/mol .
- ADMET prediction : SwissADME estimates bioavailability (%F = 65–78%) and BBB permeability (logBB = -0.5) .
Basic: What experimental models assess anticonvulsant activity?
- Maximal electroshock (MES) test : Mimics tonic-clonic seizures in rodents; ED₅₀ values < 100 mg/kg indicate efficacy .
- 6 Hz psychomotor seizure model : Evaluates refractory epilepsy; compounds active at 32 mA are prioritized .
- scPTZ test : Screens for absence seizures; latency to clonus >30 min suggests protection .
Advanced: How does stereochemistry influence target selectivity?
The fluorobenzylamino group’s spatial orientation affects binding to chiral enzyme pockets. For example:
- R-isomer shows higher affinity for Aromatase (IC₅₀ = 18.2 µM vs. 29.4 µM for S) .
- Enantiomeric resolution via chiral columns (Chiralpak AD-H) is critical for preclinical validation .
Basic: What are key considerations for stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
